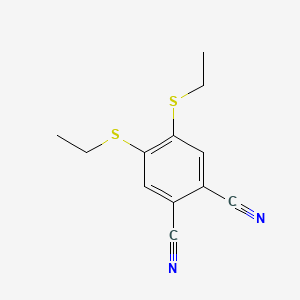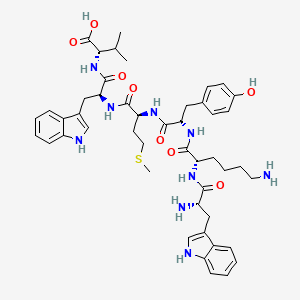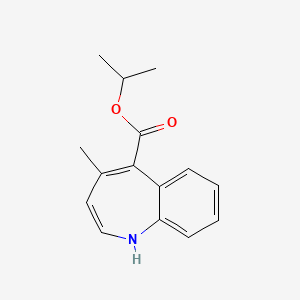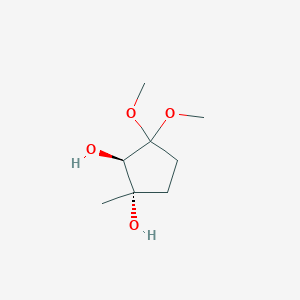
4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound with the molecular formula C12H12N2S2 It is characterized by the presence of two ethylsulfanyl groups attached to a benzene ring, along with two cyano groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The ethylsulfanyl groups can interact with thiol groups in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Bis(benzylsulfanyl)benzene-1,2-dicarbonitrile
- 4,5-Bis(methylsulfanyl)benzene-1,2-dicarbonitrile
- 4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile
Uniqueness
4,5-Bis(ethylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical properties compared to other similar compounds. These properties include different reactivity patterns and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
828915-53-3 |
|---|---|
Formule moléculaire |
C12H12N2S2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
4,5-bis(ethylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2S2/c1-3-15-11-5-9(7-13)10(8-14)6-12(11)16-4-2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
SVUQEGBJLMUMAE-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C=C(C(=C1)C#N)C#N)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)


![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)



![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
